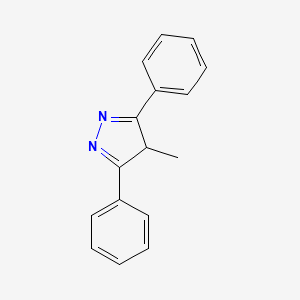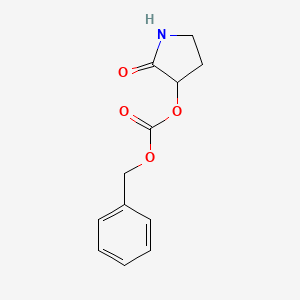
(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran is an organic compound that features a unique structure combining acenaphthylene and tetrahydrofuran moieties Acenaphthylene is a polycyclic aromatic hydrocarbon, while tetrahydrofuran is a heterocyclic ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran typically involves the reaction of acenaphthylene derivatives with tetrahydrofuran under specific conditions. One common method involves the use of a base to deprotonate the acenaphthylene derivative, followed by nucleophilic addition to the tetrahydrofuran ring. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of (Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acenaphthylene: A polycyclic aromatic hydrocarbon with similar structural features.
Tetrahydrofuran: A heterocyclic ether that shares the tetrahydrofuran moiety.
Naphthalene: Another polycyclic aromatic hydrocarbon with structural similarities to acenaphthylene.
Uniqueness
(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran is unique due to its combination of acenaphthylene and tetrahydrofuran moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics .
Propiedades
Fórmula molecular |
C16H14O |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(2Z)-2-(2H-acenaphthylen-1-ylidene)oxolane |
InChI |
InChI=1S/C16H14O/c1-4-11-5-2-7-13-14(15-8-3-9-17-15)10-12(6-1)16(11)13/h1-2,4-7H,3,8-10H2/b15-14- |
Clave InChI |
MTBDYWJTSHGIKJ-PFONDFGASA-N |
SMILES isomérico |
C1C/C(=C/2\CC3=CC=CC4=C3C2=CC=C4)/OC1 |
SMILES canónico |
C1CC(=C2CC3=CC=CC4=C3C2=CC=C4)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine](/img/structure/B12898926.png)


![Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-](/img/structure/B12898949.png)




![4-[(2,5-Di-tert-butylphenyl)(imino)methyl]-1,2-oxazol-5(4H)-one](/img/structure/B12898983.png)
![Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]-](/img/structure/B12898986.png)
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12898991.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12898993.png)

![3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one](/img/structure/B12898997.png)
